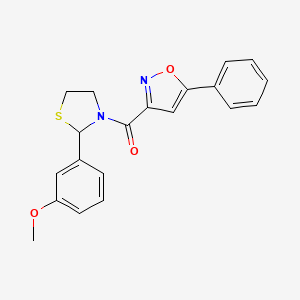

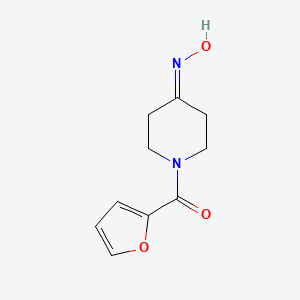

(2-(3-Methoxyphenyl)thiazolidin-3-yl)(5-phenylisoxazol-3-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(2-(3-Methoxyphenyl)thiazolidin-3-yl)(5-phenylisoxazol-3-yl)methanone”, also known as PTTM, is a synthetic compound. It is a derivative of thiazolidine, a five-membered heterocycle system having sulfur at the first position and nitrogen at the third position .

Synthesis Analysis

Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis

The molecular formula of PTTM is C20H18N2O3S, and its molecular weight is 366.44. The authors developed a combined experimental and theoretical approach on the molecular structure of a similar compound .科学的研究の応用

Anticancer Activity

Thiazolidine derivatives, such as the compound , have been found to possess notable anticancer properties . For instance, a similar compound, 2-(4-hydroxyphenyl)-3-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl) thiazolidin-4-one, showed significant anticancer potential against the MCF-7 cancer cell line .

Antimicrobial Activity

Thiazolidine derivatives have also been shown to have potent antimicrobial activity. They have been tested against various Gram-positive and Gram-negative bacteria, and have shown moderate to strong antibacterial action . For example, a similar compound showed moderate antibacterial action against S. aureus, E. faecalis, E. coli, and K. pneumoniae .

Anti-inflammatory Activity

The presence of sulfur in thiazolidine motifs enhances their pharmacological properties, making them effective in anti-inflammatory applications .

Neuroprotective Activity

Thiazolidine motifs have been found to exhibit neuroprotective activity, making them potentially useful in the treatment of neurological disorders .

Antioxidant Activity

Thiazolidine derivatives have been found to possess antioxidant potential. In one study, a thiazolidin-4-one analogue was found to be the most potent derivative in an antioxidant evaluation performed using the DPPH assay .

Anticonvulsant Activity

Thiazolidine motifs have been found to exhibit anticonvulsant activity, making them potentially useful in the treatment of seizure disorders .

将来の方向性

特性

IUPAC Name |

[2-(3-methoxyphenyl)-1,3-thiazolidin-3-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3S/c1-24-16-9-5-8-15(12-16)20-22(10-11-26-20)19(23)17-13-18(25-21-17)14-6-3-2-4-7-14/h2-9,12-13,20H,10-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCDSCAVXWFECGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2N(CCS2)C(=O)C3=NOC(=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-(3-Methoxyphenyl)thiazolidin-3-yl)(5-phenylisoxazol-3-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-[3-(2-cyanoacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoate](/img/structure/B2380098.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-phenylisoxazol-3-yl)methanone](/img/structure/B2380100.png)

![1-phenyl-3-(p-tolyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2380104.png)

![(E)-N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2380105.png)

![4-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl sulfone](/img/structure/B2380107.png)

![4-[(4-Chlorophenyl)sulfonyl]-8-[(2-methylphenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2380108.png)

![2-(4-methoxyphenyl)-4,5-diphenyl-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole](/img/structure/B2380111.png)

![3-chloro-N-(2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2380117.png)

![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]furan-2-carboxamide](/img/structure/B2380120.png)